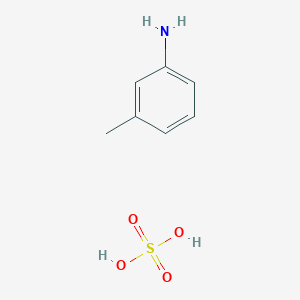

Sulfuric acid--3-methylaniline (1/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfuric acid-3-methylaniline (1/1), also known as 3-methylaniline sulfate, is a chemical compound that is widely used in scientific research. It is a salt that is formed by the reaction of sulfuric acid with 3-methylaniline, an aromatic amine. This compound has a wide range of applications in various fields, including organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Sustainable Applications of Sulfur

Sulfur, a by-product from the oil and gas industry, has seen innovative applications aimed at balancing its supply and demand. Sustainable technologies leveraging sulfur are explored for their potential in various domains, including environmental remediation and material science. The focus is on developing applications that view sulfur's oversupply not as a problem but as an opportunity for sustainable technological advancements (Wagenfeld et al., 2019).

Environment-friendly Alternatives for Industrial Processes

Sulfamic acid, known as an eco-friendlier alternative to sulfuric acid for metal cleaning and corrosion inhibition, demonstrates the ongoing shift towards less harmful chemical processes. Its use in industrial cleaning highlights a move towards safer, more sustainable chemical applications, reducing environmental and health impacts associated with more volatile and irritating acids (Verma & Quraishi, 2022).

Sulfur in Photocatalytic Applications

The role of sulfur and its derivatives in photocatalysis, especially for water treatment and air purification, underscores its potential in environmental applications. Sulfur-based photocatalysts offer pathways for the efficient removal of pollutants, showcasing the adaptability of sulfur chemistry in addressing ecological challenges (Cantau et al., 2007).

Advances in Sulfur Chemistry for Acid Gas Treatment

The treatment of acid gases, a byproduct of increased exploitation of hydrocarbon fuels, illustrates the critical role of sulfur chemistry in environmental protection. Advances aim at more efficient desulfurization processes, highlighting the significance of sulfur in industrial applications geared towards reducing sulfur emissions and mitigating their environmental footprint (Gupta et al., 2016).

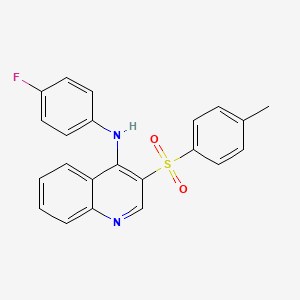

Sulfur-Containing Motifs in Drug Discovery

Sulfur (SVI)-containing compounds, particularly sulfonyl or sulfonamide analogues, have demonstrated a wide range of pharmacological properties. The structural diversity offered by sulfur-containing motifs has been crucial in the development of new therapeutic agents, indicating the importance of sulfur in medicinal chemistry (Zhao et al., 2018).

properties

IUPAC Name |

3-methylaniline;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.H2O4S/c1-6-3-2-4-7(8)5-6;1-5(2,3)4/h2-5H,8H2,1H3;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYADUQGEPWUGCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703611 |

Source

|

| Record name | Sulfuric acid--3-methylaniline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73297-49-1 |

Source

|

| Record name | Sulfuric acid--3-methylaniline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2517462.png)

![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxo-2-butenoic acid](/img/structure/B2517469.png)

![1-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2517472.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2517473.png)